molecular formula C12H13N B186525 (S)-1-(Naphthalen-2-yl)ethanamine CAS No. 3082-62-0

(S)-1-(Naphthalen-2-yl)ethanamine

Cat. No. B186525
CAS RN: 3082-62-0
M. Wt: 171.24 g/mol
InChI Key: KHSYYLCXQKCYQX-VIFPVBQESA-N
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Description

“(S)-1-(Naphthalen-2-yl)ethanamine” is used in asymmetric synthesis . It is also used in the preparation of thiourea compounds using chiral amine, which is used as a bifunctional catalyst for the Strecker and nitro-Michael reactions .


Synthesis Analysis

The compound can be synthesized using a chiral stationary phase including isopropyl-functionalized CF6 . The process involves the use of methanol, acetic acid, triethylamine, and acetonitrile .


Molecular Structure Analysis

The molecular formula of “(S)-1-(Naphthalen-2-yl)ethanamine” is C12H13N . Its molecular weight is 171.24 .


Chemical Reactions Analysis

The compound is used in the liquid chromatographic separation of enantiomeric primary amines . Acetonitrile, THF, dioxane, and ethyl acetate were tested as organic modifiers to the mobile phase .


Physical And Chemical Properties Analysis

The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its water solubility is 0.201 mg/ml .

Scientific Research Applications

Asymmetric Synthesis

  • Application : “(S)-1-(Naphthalen-2-yl)ethanamine” is used in asymmetric synthesis . Asymmetric synthesis is a method used to create organic compounds with a higher number of chiral centers. It has applications in the creation of pharmaceuticals and other biologically active compounds.

Preparation of Thiourea Compounds

  • Application : “(S)-1-(Naphthalen-2-yl)ethanamine” is used in the preparation of thiourea compounds using chiral amine . Thiourea compounds have various applications, including as building blocks in organic synthesis and as ligands in metal complex catalysts.
  • Method : The preparation of thiourea compounds typically involves the reaction of “(S)-1-(Naphthalen-2-yl)ethanamine” with an isothiocyanate to form a thiourea. The chiral amine can act as a bifunctional catalyst for this reaction .
  • Results : The result of this reaction is the formation of a thiourea compound. The exact properties and potential applications of this compound can vary depending on the specific isothiocyanate used in the reaction .

Strecker Reaction

  • Application : “(S)-1-(Naphthalen-2-yl)ethanamine” is used as a bifunctional catalyst for the Strecker reaction . The Strecker reaction is a method for synthesizing amino acids from aldehydes or ketones.
  • Method : The Strecker reaction involves the reaction of an aldehyde or ketone with “(S)-1-(Naphthalen-2-yl)ethanamine” and a source of cyanide. The chiral amine acts as a catalyst, promoting the formation of the amino acid with a specific stereochemistry .
  • Results : The result of the Strecker reaction is the formation of an amino acid. The exact properties and potential applications of this amino acid can vary depending on the specific aldehyde or ketone used in the reaction .

Nitro-Michael Reaction

  • Application : “(S)-1-(Naphthalen-2-yl)ethanamine” is used as a bifunctional catalyst for the nitro-Michael reaction . The nitro-Michael reaction is a method for synthesizing nitroalkenes, which are useful building blocks in organic synthesis.
  • Method : The nitro-Michael reaction involves the reaction of a nitroalkane with an α,β-unsaturated carbonyl compound in the presence of “(S)-1-(Naphthalen-2-yl)ethanamine”. The chiral amine acts as a catalyst, promoting the formation of the nitroalkene with a specific stereochemistry .
  • Results : The result of the nitro-Michael reaction is the formation of a nitroalkene. The exact properties and potential applications of this nitroalkene can vary depending on the specific nitroalkane and α,β-unsaturated carbonyl compound used in the reaction .

Safety And Hazards

The compound is classified as a warning signal . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The compound has potential applications in asymmetric synthesis and as a bifunctional catalyst . It could also be used in the liquid chromatographic separation of enantiomeric primary amines .

properties

IUPAC Name

(1S)-1-naphthalen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSYYLCXQKCYQX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360915
Record name (1S)-1-(Naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(Naphthalen-2-yl)ethanamine

CAS RN

3082-62-0
Record name (-)-1-(2-Naphthyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3082-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1-(Naphthalen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of (R)-(+)-1-(2-napthyl)ethylamine (102.6 mg, 0.599 mmol), 2,4-dichloro-5-fluororo pyrimidine (100 mg, 0.599 mmol) and cesium carbonate (390 mg, 1.2 mmol) was dissolved in 1,4-dioxane (3 ml) and H2O (3 ml) in a 10 ml microwave vial. The mixture was stirred in the microwave reactor at 80° C. for 10 minutes. The residue was dissolved in CH2Cl2 (50 ml), washed with water (20 ml), brine (20 ml) dried (Na2SO4) and concentrated to get the crude intermediate 2-chloro-5-fluoro-pyrimidin-4-yl)-(1-naphthalen-2-yl-ethyl)-amine.
Quantity
102.6 mg
Type
reactant
Reaction Step One
[Compound]
Name
2,4-dichloro-5-fluororo pyrimidine
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of (R)-(+)-1-(2-napthyl)ethylamine (102.6 mg, 0.599 mmol), 2,4-dichloro-5-fluoro pyrimidine (100 mg, 0.599 mmol) and cesium carbonate (390 mg, 1.2 mmol) was dissolved in 1,4-dioxane (3 ml) and H2O (3 ml) in a 10 ml microwave vial. The mixture was stirred in the microwave reactor at 80° C. for 10 minutes. The residue was dissolved in CH2Cl2 (50 ml), washed with water (20 ml), brine (20 ml) dried (Na2SO4) and concentrated to get the crude intermediate 2-chloro-5-fluoro-pyrimidin-4-yl)-(1-naphthalen-2-yl-ethyl)-amine.
Quantity
102.6 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
390 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of N-(1-naphthalen-2-yl-ethyl)-formamide (1.12 g), ethanol (10 mL) and 5 N sodium hydroxide (10 mL) is heated at reflux for 1 hour. The solution is cooled, poured into water and extracted with ether. The ether solution is dried with anhydrous potassium carbonate, filtered and concentrated to give the product (0.95 g) as a pale yellow oil.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
J Ren, B Ni, H Liu, Y Hu, X Zhang, T Masuda - Polymer Chemistry, 2019 - pubs.rsc.org
We report here a postpolymerization modification approach based on dynamic imine chemistry for the facile synthesis of a variety of functional polyacetylenes from a polymeric substrate…
Number of citations: 7 pubs.rsc.org
S Wang, J Tan, X Guan, J Chen, J Zhang… - European Polymer …, 2019 - Elsevier
Two novel cis 3,5-disubstituted polyphenylacetylenes bearing an achiral methoxycarbonyl and a chiral (S)-/(R)-[1-(naphthalen-2-yl)ethyl]carbamoyl pendant groups, sP-Me-Nap2/rP-Me-…
Number of citations: 10 www.sciencedirect.com
B Allen - 2017 - etheses.whiterose.ac.uk
A readily-available carbamate serves as a general precursor to a variety of highly functionalised piperidines through a novel Pd-catalysed reaction. This new methodology allows for the …
Number of citations: 3 etheses.whiterose.ac.uk
D Müller, A Alexakis - Chemical Communications, 2012 - pubs.rsc.org
Since the initial reports in the mid-90s, metal catalyzed asymmetric conjugate addition (ACA) reactions evolved as an important tool for the synthetic chemist. Most of the research efforts …
Number of citations: 75 pubs.rsc.org

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